1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-3-methyl-
Description
The exact mass of the compound 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-3-methyl- is 332.225248902 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-3-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2/c1-16-7-6-8-17(2)23(16)19-11-13-25(14-12-19)15-22-18(3)20-9-4-5-10-21(20)24-22/h4-10,19,24H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOXHPDXLGNGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=C(C4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80740497 | |
| Record name | 2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80740497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827016-68-2 | |
| Record name | 2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80740497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-3-methyl- is a complex organic compound belonging to the indole family. Indoles are known for their diverse biological activities and are significant in pharmaceuticals, agrochemicals, and dyes. This compound has garnered interest for its potential applications in medicinal chemistry due to its unique structural features that enhance its reactivity and interaction with biological targets .
Chemical Structure
The compound features an indole core with a piperidine ring and a dimethylphenyl group, which contribute to its distinct chemical properties. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological investigation.
The mechanism of action of 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-3-methyl- involves its binding to multiple molecular targets. Notably, it may interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects. Additionally, the compound has shown antimicrobial and anticancer properties .
Antimicrobial Activity
Studies have indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Properties
Research has highlighted the anticancer potential of 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-3-methyl-. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines. The compound's structure allows it to interfere with cellular processes involved in cancer progression .
Neuroactive Effects
The compound's interaction with serotonin receptors suggests potential neuroactive effects. This could lead to applications in treating mood disorders or other neurological conditions .
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study evaluated the cytotoxicity of various indole derivatives, including this compound, against human cancer cell lines such as A431 and Jurkat. The results indicated that it exhibited significant growth inhibition compared to control treatments .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of indole derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound had a notable inhibitory effect on bacterial growth .
Comparative Analysis
To understand the uniqueness of 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-3-methyl-, it can be compared with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Indole, 2-methyl- | Lacks piperidine ring | Less versatile |
| 1H-Indole, 2,3-dimethyl- | Additional methyl group | Altered reactivity |
| 1H-Indole, 4-methyl- | Methyl at different position | Different properties |
This table illustrates how the structural features of the compound contribute to its distinct biological activities compared to simpler indole derivatives.
Q & A
Q. How to design a robust SAR study incorporating both in vitro and in silico methods to optimize this compound's therapeutic index?
- Methodological Answer :
- QSAR Models : Use Gaussian or CODESSA to compute descriptors (e.g., logP, polar surface area). Train models with Random Forest or SVM.
- ADMET Prediction : Apply SwissADME or pkCSM to predict absorption, CYP inhibition, and hERG liability.
- In Vivo Validation : Prioritize analogs with high in vitro potency and favorable ADMET profiles for xenograft studies (e.g., MDA-MB-231 breast cancer model) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
